![molecular formula C8H17ClN2 B1398814 2,8-Diazaspiro[4.5]decane hydrochloride CAS No. 1159826-64-8](/img/structure/B1398814.png)
2,8-Diazaspiro[4.5]decane hydrochloride
Overview
Description
2,8-Diazaspiro[4.5]decane hydrochloride (CAS: 832710-65-3) is a bicyclic amine hydrochloride salt with a spirocyclic structure comprising two nitrogen atoms at positions 2 and 8 of a fused 4- and 5-membered ring system. Its molecular formula is C₈H₁₅ClN₂O (MW: 190.67), and it is commonly used in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) targeting compounds . The compound is typically stored at room temperature under inert conditions due to its sensitivity to moisture and air .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diazaspiro[4.5]decane hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol . Another approach involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, leading to the formation of difluoroalkylated 2-azaspiro[4.5]decanes .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The specific industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,8-Diazaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, often facilitated by reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen with Raney nickel.
Substitution: Nucleophiles like halides, amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce fully saturated spiro compounds.
Scientific Research Applications
Chemistry
Building Block for Organic Synthesis:
2,8-Diazaspiro[4.5]decane hydrochloride is used as a fundamental building block in the synthesis of complex organic molecules. Its unique structure allows for the development of spirocyclic compounds that are crucial in various chemical reactions, including:
- Reduction Reactions: Utilizing lithium aluminum hydride to form saturated derivatives.
- Substitution Reactions: Participating in nucleophilic substitutions to create diverse derivatives.
Reaction Type | Common Reagents | Major Products |
---|---|---|
Reduction | Lithium aluminum hydride | Saturated spiro compounds |
Substitution | Nucleophiles (amines) | Various substituted derivatives |
Biology
Biological Activity:
Research indicates that this compound interacts with various biological targets, particularly focusing on its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This interaction is significant for modulating necroptosis—a form of programmed cell death associated with inflammation and various diseases.
Case Study:
In cellular models such as U937 cells, the compound has demonstrated anti-necroptotic effects by inhibiting RIPK1 activity. This inhibition prevents excessive inflammation and cell death, highlighting its therapeutic potential in conditions characterized by necroptosis.
Medicine
Therapeutic Potential:
The compound's ability to inhibit RIPK1 positions it as a candidate for developing therapies targeting inflammatory diseases and neurodegenerative disorders. Ongoing studies are exploring its efficacy in preclinical models to evaluate its potential as a therapeutic agent.
Disease Targeted | Mechanism of Action | Preclinical Findings |
---|---|---|
Inflammatory Diseases | RIPK1 inhibition | Reduced inflammation in animal models |
Neurodegenerative Disorders | Modulation of necroptosis | Neuroprotective effects observed |
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit the kinase activity of receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of the necroptosis pathway . This inhibition can prevent programmed cell death, which is beneficial in treating various inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Spirocyclic diazepanes and related compounds vary in ring size, substituent placement, and functional groups, which influence their physicochemical and pharmacological properties. Key structural analogs include:
Compound Name | CAS Number | Molecular Formula | Ring System | Substituents/Modifications |
---|---|---|---|---|
2,8-Diazaspiro[4.5]decane hydrochloride | 832710-65-3 | C₈H₁₅ClN₂O | [4.5] Spirocycle | None (parent compound) |
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione | - | C₁₄H₁₅N₂O₂ | [4.5] Spirocycle | Aryl substitution at position 6, diketone |
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione | - | C₁₅H₁₇N₂O₂ | [5.5] Spirocycle | Aryl substitution at position 1, diketone |
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate | 336191-17-4 | C₁₃H₂₂N₂O₂ | [4.5] Spirocycle | Boc-protected amine at position 2 |
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride | 2048273-77-2 | C₁₅H₂₀Cl₂N₂O | [4.5] Spirocycle | Chlorobenzyl substituent, ketone moiety |
Key Observations :
- Substituents : Aryl groups (e.g., phenyl in compounds 5a–f) enhance π-π stacking interactions, improving solubility and target engagement .
- Functional Groups : Diketone moieties (e.g., 5a–f) or ester protections (e.g., tert-butyl carbamate) modulate reactivity and stability during synthesis .
Physicochemical Properties
Property | 2,8-Diazaspiro[4.5]decane HCl | 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione | tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate |
---|---|---|---|
Melting Point (°C) | Not reported | 73–74 (5a) | Not reported |
Solubility | Moderate in polar solvents | Low in water, high in DMSO | High in organic solvents (e.g., CH₂Cl₂) |
Stability | Air/moisture-sensitive | Stable under inert conditions | Stable with Boc protection |
Notes:
Biological Activity
2,8-Diazaspiro[4.5]decane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which consists of two interconnected rings containing nitrogen atoms. This structural feature contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is with a CAS number of 2696-03-9 .
Pharmacological Properties
The pharmacological properties of this compound suggest potential applications in treating conditions such as hypertension. Studies have shown that certain derivatives can significantly reduce blood pressure in spontaneously hypertensive rats without affecting normotensive rats . This selectivity highlights the compound's potential therapeutic profile.
Table 1: Summary of Biological Activities
Structural Similarities and Related Compounds
Research has identified several compounds with structural similarities to this compound that exhibit notable biological activities:
- 2-Aminobenzothiazole : Exhibits antimicrobial and anticancer activities.
- 1,3-Dimethyluracil : Known for its antiviral properties.
- 1-Hydroxyisoquinoline : Demonstrates neuroprotective effects.
These comparisons indicate that the spirocyclic structure may confer unique pharmacological properties that warrant further investigation .
Case Study: Inhibition of sEH
A study focusing on trisubstituted urea derivatives based on the diazaspiro framework revealed their efficacy as sEH inhibitors. The docking studies provided insights into the steric interactions within the enzyme's active site, leading to optimized compounds that demonstrated significant antihypertensive effects in vivo .
Case Study: GPIIb-IIIa Antagonists
Another investigation explored the use of 2,8-diazaspiro[4.5]decane derivatives as GPIIb-IIIa antagonists aimed at inhibiting platelet aggregation. One compound demonstrated an IC50 value of 53 nM, indicating strong activity against platelet aggregation pathways . This suggests potential applications in managing thrombotic disorders.
Q & A
Basic Questions
Q. What are the recommended handling procedures for 2,8-Diazaspiro[4.5]decane hydrochloride to ensure laboratory safety?
- Methodological Answer: Handling requires strict adherence to safety protocols. Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact . Work in a fume hood with adequate ventilation to avoid inhalation of dust or vapors. Avoid ignition sources due to potential electrostatic discharge risks. Spills should be collected using non-sparking tools and disposed of as hazardous waste . Always consult the SDS for batch-specific hazards.
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer: Purity is best confirmed via HPLC with UV detection (λ = 210–254 nm) and comparison to a certified reference standard. Structural characterization requires - and -NMR to confirm the spirocyclic framework and hydrochloride salt formation. Mass spectrometry (ESI-MS) can validate the molecular ion peak at m/z 190.67 (CHClNO) . Differential scanning calorimetry (DSC) may assess crystallinity and thermal stability.
Q. What are the key stability considerations when storing this compound?
- Methodological Answer: Store in airtight containers under inert gas (e.g., argon) at room temperature (RT) in a dry, ventilated area. Prolonged exposure to humidity or light may induce hydrolysis or decomposition, as evidenced by discoloration or gas evolution. Monitor for hazardous decomposition products (e.g., HCl, CO) using gas detection tubes during storage audits .
Q. What are the primary hazards associated with exposure, and what first-aid measures are recommended?
- Methodological Answer: Acute hazards include respiratory irritation and skin corrosion. In case of exposure:
- Inhalation: Move to fresh air; administer oxygen if breathing is labored .
- Skin contact: Wash immediately with soap and water for 15 minutes; remove contaminated clothing .
- Eye exposure: Rinse with saline solution for 20 minutes and seek ophthalmological evaluation .
Advanced Research Questions
Q. What synthetic routes are available for preparing derivatives of this compound?
- Methodological Answer: Common strategies include:
- Protection-deprotection: Use tert-butyloxycarbonyl (Boc) groups to functionalize the spirocyclic amine, followed by HCl-mediated deprotection .
- Nucleophilic substitution: React the secondary amine with alkyl halides or aryl boronic acids under Pd-catalyzed cross-coupling conditions . Optimize reaction yields by controlling temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .
Q. How does the spirocyclic structure influence reactivity in nucleophilic substitution reactions?
- Methodological Answer: The rigid spiro[4.5]decane framework restricts conformational flexibility, favoring axial attack by nucleophiles due to steric hindrance at equatorial positions. Computational studies (DFT) predict higher activation barriers for reactions at the 8-position compared to the 2-position . Experimental validation via kinetic assays (e.g., monitoring SN2 reactions with iodomethane by -NMR) is recommended.
Q. What analytical techniques effectively quantify degradation products under accelerated stability testing?
- Methodological Answer: Forced degradation studies (40°C/75% RH for 6 months) should employ:
- LC-MS/MS: To detect trace levels of hydrolyzed products (e.g., free amine or decarboxylated analogs) .
- Headspace GC-MS: Identify volatile decomposition products like HCl or CO .
- Karl Fischer titration: Quantify water content to correlate with hydrolysis rates .
Q. How can computational methods predict physicochemical properties of analogs?
- Methodological Answer: Use Schrödinger’s QikProp or ACD/Labs software to calculate logP (predicted 1.34), aqueous solubility, and pKa. Molecular dynamics simulations (AMBER or GROMACS) model interactions with biological targets (e.g., GPCRs) by docking the spirocyclic core into hydrophobic binding pockets . Validate predictions with experimental solubility assays (shake-flask method) and permeability studies (Caco-2 cell monolayers).
Q. What strategies resolve racemic mixtures during chiral derivative synthesis?
- Methodological Answer: Employ chiral chromatography (Chiralpak IA/IB columns) with heptane/ethanol mobile phases for enantiomer separation. Alternatively, synthesize diastereomeric salts using (+)- or (-)-dibenzoyl tartaric acid and recrystallize in ethanol/water mixtures . Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC.
Q. How does the hydrochloride salt form impact bioavailability in pharmacological studies?
- Methodological Answer:
The hydrochloride salt enhances aqueous solubility (logS ≈ -2.1) compared to the free base, improving dissolution rates in gastric fluid. Assess bioavailability using in vitro permeability assays (PAMPA) and in vivo pharmacokinetics (rat models). Compare plasma concentration-time profiles (AUC) of salt vs. free base formulations .
Properties
IUPAC Name |
2,8-diazaspiro[4.5]decane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c1-4-9-5-2-8(1)3-6-10-7-8;/h9-10H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXAKTNYIFZUPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726241 | |
Record name | 2,8-Diazaspiro[4.5]decane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-64-8 | |
Record name | 2,8-Diazaspiro[4.5]decane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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